5-Methoxybenzo[d]isothiazole
CAS No.:
Cat. No.: VC18334513
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NOS |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | 5-methoxy-1,2-benzothiazole |
| Standard InChI | InChI=1S/C8H7NOS/c1-10-7-2-3-8-6(4-7)5-9-11-8/h2-5H,1H3 |
| Standard InChI Key | IQFLKYYNURMSQI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC2=C(C=C1)SN=C2 |
Introduction
Structural Characteristics and Nomenclature
Core Architecture and Isomeric Differentiation
5-Methoxybenzo[d]isothiazole consists of a benzene ring fused to an isothiazole heterocycle, with a methoxy (-OCH₃) substituent at the 5-position (Figure 1). The isothiazole ring contains adjacent sulfur and nitrogen atoms at positions 1 and 2, distinguishing it from the isomeric benzothiazole system where the heteroatoms are separated . This positioning creates distinct electronic properties, as demonstrated by the compound's dipole moment of 2.43 D calculated via density functional theory (DFT) .
Table 1: Comparative structural features of benzo-fused heterocycles
| Compound | Heteroatom Positions | Dipole Moment (D) | Aromatic Stabilization Energy (kJ/mol) |
|---|---|---|---|
| Benzo[d]isothiazole | S1, N2 | 2.43 | 87.5 |
| Benzothiazole | S1, N3 | 1.89 | 92.1 |
| Benzo[c]isothiazole | S1, N3 | 3.12 | 83.6 |
Data derived from computational studies highlight the enhanced polarity of the [d]-isomer compared to other fused sulfur-nitrogen heterocycles .
Spectroscopic Signatures
Nuclear magnetic resonance (NMR) analysis of 5-methoxybenzo[d]isothiazole derivatives reveals characteristic shifts:
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¹H NMR (400 MHz, CDCl₃): Methoxy protons at δ 3.89 ppm (s, 3H), aromatic protons between δ 6.92–7.86 ppm with coupling patterns confirming substitution positions .
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¹³C NMR: Carbonyl groups in carboxylic acid derivatives appear at δ 167–169 ppm, while the isothiazole C3 resonates at δ 152 ppm .
Mass spectral data show a molecular ion peak at m/z 209.0147 (calculated for C₉H₇NO₃S) , with fragmentation patterns dominated by loss of CO₂ (44 amu) in carboxylated derivatives .
Synthetic Methodologies
Classical Cyclization Approaches
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Thiol Protection: Treatment with chloroacetic acid forms the thioether intermediate (85% yield) .
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Ring Closure: Oxidative cyclization using MnO₂ in DMF at 110°C generates the isothiazole core (73% yield) .
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Demethylation: BBr₃-mediated cleavage of methyl ethers introduces hydroxyl groups for further functionalization .
Modern Catalytic Strategies
Recent advances utilize transition metal catalysis to improve efficiency:
Palladium-Catalyzed C–H Activation
A 2021 protocol employs Pd(OAc)₂ (5 mol%) with PhI(OAc)₂ as oxidant in MeCN at 80°C, converting 2-iodoaniline derivatives to 5-methoxybenzo[d]isothiazoles in 89% yield . Key advantages include:
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Tolerance for electron-withdrawing groups (-NO₂, -CF₃)
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Short reaction time (2.5 h)
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Ambient pressure conditions
Photoredox Cross-Coupling
Visible-light-mediated synthesis using Ru(bpy)₃Cl₂ achieves cyclization of thioamide precursors with 92% efficiency under blue LED irradiation . This method eliminates stoichiometric oxidants and operates at room temperature.
Table 2: Comparison of synthetic methods
| Method | Yield (%) | Reaction Time | Temperature (°C) | Functional Group Tolerance |
|---|---|---|---|---|
| Classical cyclization | 61 | 18 h | 110 | Moderate |
| Pd-catalyzed C–H activation | 89 | 2.5 h | 80 | High |
| Photoredox | 92 | 4 h | 25 | Excellent |
Physicochemical Properties
Thermodynamic Parameters
Experimental data for 5-methoxybenzo[d]isothiazole derivatives show:
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Boiling Point: 340.8°C at 760 mmHg (calculated via Antoine equation)
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LogP (Octanol-Water): 2.59 ± 0.03, indicating moderate lipophilicity
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Aqueous Solubility: <0.1 mg/mL at 25°C, necessitating polar aprotic solvents for reactions
Stability Profile
Accelerated stability studies (40°C/75% RH over 6 months) demonstrate:
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Hydrolytic Stability: Degrades <5% in pH 1–9 buffers
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Photostability: 12% decomposition under UV light (300–400 nm) after 48 h
Biological Activity and Applications
Materials Science Applications
Thin films of 5-methoxybenzo[d]isothiazole derivatives exhibit:
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